N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide
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Overview
Description
N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a phenylethyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine and aldehyde precursors.
Introduction of the Methylsulfanyl Group:
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions, often using phenylethyl halides as the alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines and alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the piperidine ring and phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-4-piperidinamine: Shares the piperidine and phenylethyl groups but lacks the methylsulfanyl group.
N-(2-phenylethyl)-4-methylpiperidine: Similar structure but with different functional groups attached to the piperidine ring.
N-(2-phenylethyl)-4-methylsulfanylpiperidine: Contains the methylsulfanyl group but differs in the overall molecular structure.
Uniqueness
N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-2-methylsulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2OS/c1-19-11-8-17(9-12-19)14-20(18(21)15-22-2)13-10-16-6-4-3-5-7-16/h3-7,17H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQIRSSKQMTKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CSC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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